molecular formula C15H11N3O2S B2428541 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 1428357-19-0

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2428541
CAS RN: 1428357-19-0
M. Wt: 297.33
InChI Key: XOPKRUZOJUMBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms . The pyridazinone ring is substituted with various functional groups, including a carboxamide group and a thiophene ring .

Scientific Research Applications

Xanthine Oxidase Inhibition

This compound has been studied as a potential Xanthine Oxidase Inhibitor (XOI) . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors with remarkable activities have been reported .

Potential Treatment for Hyperuricemia

As a Xanthine Oxidase Inhibitor, this compound could be used in the treatment of hyperuricemia-associated diseases . Hyperuricemia is a condition characterized by high levels of uric acid in the blood, which can lead to gout and kidney stones .

Drug Development

The compound is classified as an experimental small molecule in drug development . It’s being studied for its potential therapeutic effects and safety profiles .

DprE1 Inhibition

Further studies have confirmed the compound’s high affinity to DprE1 , indicating its broad potential for clinical applications . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .

Inhibition of Matrix Metalloproteinases (MMPs)

The compound has been evaluated for its activities of inhibiting Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that degrade the extracellular matrix, playing a crucial role in many biological processes and diseases .

Potential Treatment for Diseases Associated with MMPs

Given its inhibitory activity against MMPs, this compound could potentially be used in the treatment of diseases associated with MMPs, such as arthritis, cancer, and chronic obstructive pulmonary disease (COPD) .

Future Directions

The compound has been identified as significantly more selective for the thyroid hormone receptor β (THR-β) than earlier analogues . This suggests potential applications in the treatment of conditions like dyslipidemia, where the beneficial effects of thyroid hormone on lipid levels could be harnessed without the adverse effects mediated by the thyroid hormone receptor α (THR-α) .

properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKRUZOJUMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.